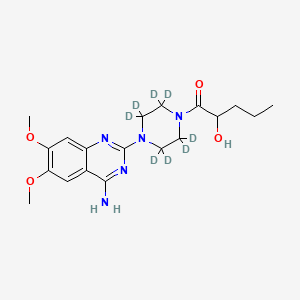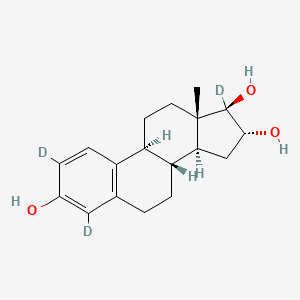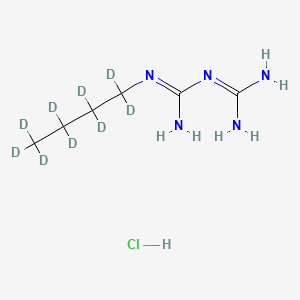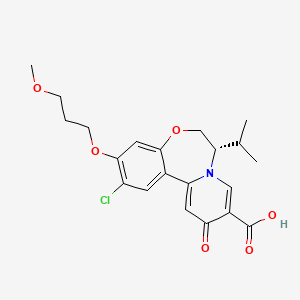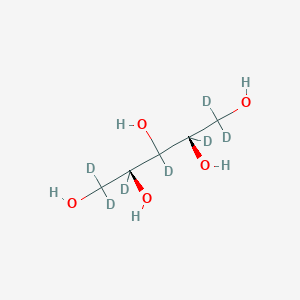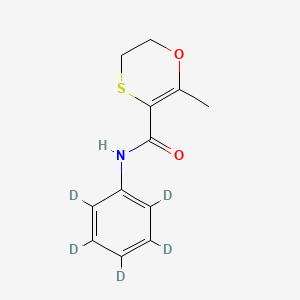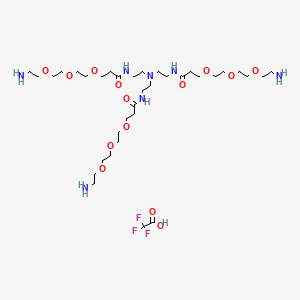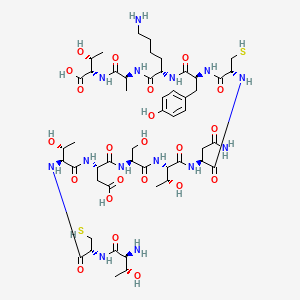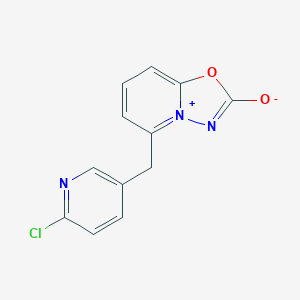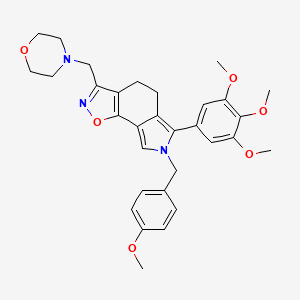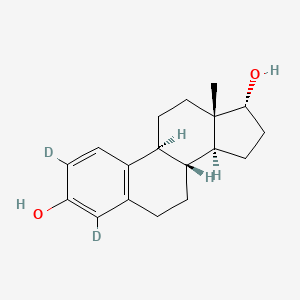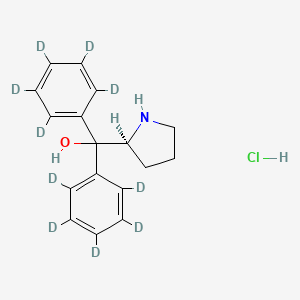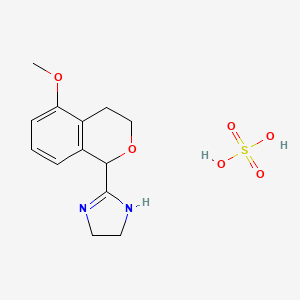
Tyrosol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosol-d4 is a deuterated form of tyrosol, an organic compound classified as a phenylethanoid. Tyrosol is naturally found in various sources, including olive oil, and is known for its antioxidant properties. The deuterated form, this compound, is used in scientific research to study metabolic pathways and the pharmacokinetics of tyrosol due to its stability and traceability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosol-d4 typically involves the deuteration of tyrosol. One common method includes the hydrogenation of 4-hydroxyphenylacetaldehyde using deuterium gas in the presence of a palladium catalyst. This process replaces the hydrogen atoms in the hydroxyl and ethyl groups with deuterium, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to ensure complete deuteration. The reaction conditions are carefully controlled to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tyrosol-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxythis compound.
Reduction: Reduction of this compound can yield 4-hydroxyphenylethanol-d4.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Hydroxythis compound
Reduction: 4-Hydroxyphenylethanol-d4
Substitution: Various substituted phenylethanoids depending on the reagents used.
Aplicaciones Científicas De Investigación
Tyrosol-d4 is widely used in scientific research due to its stability and traceability. Some key applications include:
Chemistry: Used as a tracer in studying metabolic pathways and reaction mechanisms.
Biology: Helps in understanding the biological effects and metabolism of tyrosol in living organisms.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Used in the development of functional foods and nutraceuticals due to its health benefits.
Mecanismo De Acción
The mechanism of action of Tyrosol-d4 is similar to that of tyrosol. It exerts its effects primarily through its antioxidant properties, scavenging free radicals and reducing oxidative stress. This compound also modulates various signaling pathways, including the activation of the protein kinase B (Akt) pathway, which plays a role in cell survival and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Hydroxytyrosol: Another phenylethanoid with potent antioxidant properties.
Resveratrol: A polyphenol found in grapes and red wine, known for its antioxidant and anti-inflammatory effects.
Salidroside: A phenylethanoid glycoside with adaptogenic and antioxidant properties.
Uniqueness
Tyrosol-d4 is unique due to its deuterated nature, which provides enhanced stability and traceability in scientific studies. This makes it a valuable tool for researchers studying the metabolism and pharmacokinetics of tyrosol and related compounds.
Propiedades
Fórmula molecular |
C8H10O2 |
|---|---|
Peso molecular |
142.19 g/mol |
Nombre IUPAC |
4-(1,1,2,2-tetradeuterio-2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H10O2/c9-6-5-7-1-3-8(10)4-2-7/h1-4,9-10H,5-6H2/i5D2,6D2 |
Clave InChI |
YCCILVSKPBXVIP-NZLXMSDQSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC=C(C=C1)O)C([2H])([2H])O |
SMILES canónico |
C1=CC(=CC=C1CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



